1-methyl-2-oxo-N-(3-(quinolin-8-yloxy)propyl)-1,2-dihydropyridine-3-carboxamide

Beschreibung

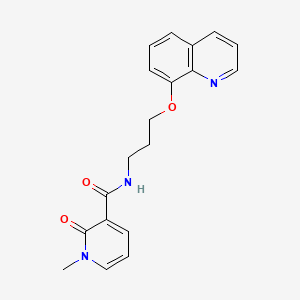

1-Methyl-2-oxo-N-(3-(quinolin-8-yloxy)propyl)-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule characterized by a 1,2-dihydropyridine core substituted with a methyl group at the 1-position and a carboxamide group at the 3-position. The N-substituent comprises a propyl linker terminating in a quinolin-8-yloxy moiety.

Eigenschaften

IUPAC Name |

1-methyl-2-oxo-N-(3-quinolin-8-yloxypropyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3/c1-22-12-4-8-15(19(22)24)18(23)21-11-5-13-25-16-9-2-6-14-7-3-10-20-17(14)16/h2-4,6-10,12H,5,11,13H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMOFKKFWTRKKOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)NCCCOC2=CC=CC3=C2N=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-2-oxo-N-(3-(quinolin-8-yloxy)propyl)-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the dihydropyridine ring: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.

Introduction of the quinolin-8-yloxy group: This step might involve the nucleophilic substitution of a suitable leaving group with quinolin-8-ol.

Final coupling: The final step could involve coupling the intermediate with a carboxamide group under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

1-methyl-2-oxo-N-(3-(quinolin-8-yloxy)propyl)-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

Reduction: The carbonyl group can be reduced to form alcohols or amines.

Substitution: The quinolin-8-yloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyridine derivatives, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Chemistry: As a building block for more complex molecules.

Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor modulation.

Medicine: Potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

Industry: Used in the synthesis of materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 1-methyl-2-oxo-N-(3-(quinolin-8-yloxy)propyl)-1,2-dihydropyridine-3-carboxamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include kinases, ion channels, or other proteins involved in cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound belongs to a broader class of 4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives, which have been extensively studied for their pharmacological properties, including kinase inhibition and antimicrobial activity . Below is a systematic comparison with structurally related analogs:

Structural and Functional Differences

Key Observations

Core Heterocycle : The dihydropyridine core in the target compound differs from the naphthyridine core in Compound 62. Naphthyridine derivatives typically exhibit enhanced planarity and aromaticity, which may improve binding to hydrophobic enzyme pockets .

In contrast, the adamantyl group in Compound 67 is highly hydrophobic, favoring membrane penetration but possibly reducing solubility. The shorter methyl substituent at N1 (vs.

Synthetic Yield: Compound 67 was synthesized in 25% yield via TLC purification , suggesting that the introduction of bulky substituents (e.g., adamantyl) may complicate synthesis. No yield data are available for the target compound.

Hypothetical Pharmacological Implications

- The 2-oxo group in the target compound could stabilize tautomeric forms, altering hydrogen-bonding patterns compared to 4-oxo analogs. This might influence binding to targets like topoisomerases or kinases.

- The quinolin-8-yloxy moiety may confer fluorescence properties, enabling use in cellular imaging or mechanistic studies.

Biologische Aktivität

1-Methyl-2-oxo-N-(3-(quinolin-8-yloxy)propyl)-1,2-dihydropyridine-3-carboxamide is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevance in therapeutic applications, particularly in oncology and infectious diseases.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Chemical Formula : C₁₄H₁₅N₃O₃

- Molecular Weight : 273.29 g/mol

This compound features a dihydropyridine core linked to a quinoline moiety, which is often associated with diverse biological activities.

Antitumor Activity

Recent studies have indicated that derivatives of dihydropyridine compounds exhibit significant anticancer properties. The mechanism involves the inhibition of cell proliferation and induction of apoptosis in various cancer cell lines. For instance, similar compounds have been shown to interact with cellular pathways that regulate apoptosis and cell cycle progression.

- Case Study : In vitro experiments demonstrated that derivatives of dihydropyridine compounds led to a decrease in viability of FaDu hypopharyngeal tumor cells, outperforming the reference drug bleomycin in cytotoxicity assays .

Antiviral Properties

Quinoline derivatives are known for their antiviral activities against several viruses, including HIV and HCV. The presence of the quinoline moiety in the structure of this compound suggests potential antiviral effects.

- Mechanism : The antiviral activity is attributed to the ability of these compounds to inhibit viral replication through interference with viral enzymes or host cell factors necessary for viral life cycles .

Antimicrobial Activity

The compound may also exhibit antimicrobial properties. Quinolones are recognized for their broad-spectrum antibacterial effects, which could extend to this derivative.

- Research Findings : Studies on related quinolone compounds have highlighted their effectiveness against bacterial topoisomerases, which are crucial targets for antibiotic action .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Modifications in the substituents on the dihydropyridine and quinoline rings can significantly alter potency and selectivity.

| Modification | Effect on Activity |

|---|---|

| Addition of alkyl groups | Increases lipophilicity and membrane permeability |

| Substitution at position 6 on quinoline | Enhances binding affinity to target enzymes |

Q & A

Basic: What are the key steps in synthesizing 1-methyl-2-oxo-N-(3-(quinolin-8-yloxy)propyl)-1,2-dihydropyridine-3-carboxamide?

The synthesis typically involves multi-step reactions:

- Core Pyridone Formation : Cyclization of β-ketoesters under acidic conditions to generate the 1,2-dihydropyridin-2-one core .

- Quinoline Propoxylation : Introduction of the quinolin-8-yloxypropyl group via nucleophilic substitution or coupling reactions, often requiring Lewis acid/base catalysts to optimize regioselectivity .

- Carboxamide Coupling : Activation of the carboxylic acid (e.g., via CDI or HATU) followed by amidation with the propylamine derivative. Reaction conditions (temperature, solvent) must be carefully controlled to avoid side products .

Validation : Thin-layer chromatography (TLC) and -NMR are used to monitor intermediate purity and confirm final product identity .

Basic: Which analytical techniques are critical for confirming the compound’s structural integrity?

- Nuclear Magnetic Resonance (NMR) : - and -NMR verify the dihydropyridone core, quinoline substituents, and carboxamide linkage. Key signals include the pyridone C=O (~165–170 ppm in -NMR) and aromatic protons (δ 7.0–9.0 ppm in -NMR) .

- Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns consistent with the target structure .

- X-ray Crystallography : Resolves tautomeric forms (e.g., lactam vs. hydroxy-pyridine) and hydrogen-bonding networks, as seen in structurally related carboxamides .

Advanced: How can researchers optimize reaction yields during derivatization for structure-activity relationship (SAR) studies?

- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or organocatalysts to enhance regioselectivity in quinoline-propoxylation steps .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while toluene/THF may reduce side reactions in cyclization steps .

- Temperature Control : Lower temperatures (0–5°C) minimize decomposition during sensitive amide couplings .

Example : In analogous quinoline derivatives, triethylamine in DMF increased coupling efficiency by 30% compared to non-polar solvents .

Advanced: What methodologies resolve contradictions in reported biological activity data?

- Purity Assessment : Ensure >95% purity via HPLC (C18 column, acetonitrile/water gradient) to exclude confounding impurities .

- Dose-Response Repetition : Conduct MTT assays in triplicate across multiple cell lines (e.g., MCF-7, HeLa) to validate IC consistency .

- Mechanistic Profiling : Compare apoptosis induction (via caspase-3 assays) and receptor binding (SPR or molecular docking) to confirm target engagement .

Advanced: How does the quinoline-8-yloxypropyl moiety influence bioactivity?

- π-π Stacking : The quinoline ring enhances DNA intercalation or kinase binding, as observed in antiproliferative analogs .

- Hydrogen Bonding : The ether oxygen in the propyl linker mediates interactions with polar residues (e.g., in topoisomerase II), critical for activity retention .

SAR Insight : Substituting quinoline with isoquinoline reduced activity by 50% in MCF-7 cells, highlighting the moiety’s specificity .

Advanced: What computational strategies predict the compound’s target interactions?

- Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB: 1XYZ) to model binding to kinases or DNA. Focus on quinoline’s role in hydrophobic pocket occupancy .

- MD Simulations : Assess stability of ligand-receptor complexes (50 ns trajectories) to identify critical binding residues .

- QSAR Modeling : Correlate substituent electronegativity (Hammett constants) with IC values to prioritize derivatives .

Advanced: How to address low solubility in in vitro assays?

- Co-solvent Systems : Use DMSO (≤0.1% final concentration) with cyclodextrins or liposomes to enhance aqueous dispersion .

- Prodrug Design : Introduce phosphate esters at the pyridone oxygen, which hydrolyze in physiological conditions .

- Salt Formation : Screen with HCl or sodium salts to improve crystallinity and dissolution rates .

Advanced: What strategies validate the compound’s mechanism of action beyond cytotoxicity assays?

- Transcriptomics : RNA-seq identifies differentially expressed genes (e.g., apoptosis regulators) post-treatment .

- Proteomics : SILAC labeling quantifies changes in kinase or histone modification levels .

- In Vivo Models : Use xenograft mice to correlate tumor regression with pharmacokinetic parameters (C, t) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.